molecular formula C6H3BrN2O2 B2767666 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 41153-83-7

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B2767666
CAS No.: 41153-83-7
M. Wt: 215.006
InChI Key: BAIKAFHUTPGNTK-UHFFFAOYSA-N
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Description

Historical Trajectory of Benzofuroxan (B160326) Research

The journey of benzofuroxan research began in the late 19th century. The first synthesis of a benzofuroxan derivative, specifically 4,6-dinitrobenzofuroxan, was accomplished by Drost in 1899. researchgate.net This initial discovery paved the way for further exploration into this class of compounds. However, the precise structure of the furoxan ring itself was a subject of scientific debate for a considerable period. The controversy surrounding its correct structural representation lasted for approximately 100 years, and it was not until the advent of modern spectroscopic techniques in the 1960s that its structure was definitively confirmed. researchgate.net The pioneering work on the parent furoxan ring system dates back even earlier, with its first synthesis attributed to Kekulé in 1857. nih.gov Over the decades, research has expanded significantly, moving from fundamental synthesis and structural elucidation to in-depth investigations of the diverse applications of benzofuroxan derivatives.

Structural Significance of the Benzofuroxan Ring System in Organic and Medicinal Chemistry

The benzofuroxan ring system is a privileged scaffold in both organic and medicinal chemistry due to its versatile reactivity and broad spectrum of biological activities.

In organic chemistry , benzofuroxans serve as valuable intermediates for the synthesis of a variety of other heterocyclic compounds. nih.gov A notable example is their use as precursors for quinoxaline (B1680401) dioxides, which are another class of biologically active molecules. The reactivity of the benzofuroxan ring is heavily influenced by the nature of the substituents on the carbocyclic (benzene) part of the molecule. Electron-withdrawing groups tend to activate the benzene (B151609) ring towards nucleophilic attack, while electron-releasing groups can shift the reactivity towards the furoxan ring. nih.gov

In medicinal chemistry , benzofuroxan derivatives have demonstrated a wide array of pharmacological properties. A key feature of many benzofuroxans is their ability to act as nitric oxide (NO) donors. researchgate.netnih.gov Nitric oxide is a crucial signaling molecule in various physiological processes, and its controlled release from donor molecules is a significant area of drug discovery. The biological activities attributed to benzofuroxan derivatives are extensive and include:

Antimicrobial and Antifungal Activity nih.gov

Antitumor and Cytotoxic Effects mdpi.com

Vasodilator Properties researchgate.net

Antitubercular and Anti-inflammatory potential researchgate.net

The ease with which various functional groups can be introduced into the benzofuroxan structure allows for the systematic modification and optimization of its biological effects, making it an attractive framework for the development of new therapeutic agents. researchgate.net

Specific Research Focus on Halogenated Benzofuroxan Derivatives: 6-Bromobenzo[c]researchgate.netnih.govresearchgate.netoxadiazole 1-oxide

Halogenated organic compounds often exhibit unique chemical and biological properties, and the introduction of halogen atoms to the benzofuroxan scaffold is an area of active research. researchgate.net The presence of a halogen, such as bromine, can significantly alter the electronic nature of the molecule, influencing its reactivity, lipophilicity, and potential interactions with biological targets.

6-Bromobenzo[c] researchgate.netnih.govresearchgate.netoxadiazole 1-oxide (also known as 5-Bromobenzofurazan 1-oxide) is a specific halogenated derivative that has been utilized in synthetic organic chemistry.

Synthesis: While specific literature detailing the direct synthesis of 6-Bromobenzo[c] researchgate.netnih.govresearchgate.netoxadiazole 1-oxide is not extensively available, a plausible and common synthetic route for benzofuroxans involves the oxidation of the corresponding ortho-nitroaniline. Therefore, the synthesis of the target compound would likely proceed via the oxidation of 4-bromo-2-nitroaniline (B116644) . This precursor is a known compound and can be synthesized through the nitration of p-bromoacetanilide followed by hydrolysis. nih.govnih.gov The oxidation of 4-bromo-2-nitroaniline to form the benzofuroxan ring can be achieved using oxidizing agents like sodium hypochlorite.

Chemical Properties and Research Findings: A key documented application of 6-Bromobenzo[c] researchgate.netnih.govresearchgate.netoxadiazole 1-oxide is its role as a synthetic intermediate. It can be deoxygenated to form 5-Bromobenzo[c] researchgate.netnih.govresearchgate.netoxadiazole. This reaction is typically carried out using reducing agents such as triphenylphosphine (B44618) or triethyl phosphite. This transformation highlights the reactivity of the N-oxide functionality on the furoxan ring and provides a pathway to other substituted benzoxadiazole derivatives.

Biological Activity: While the broader class of halogenated benzofuroxans is known for significant biological activities, including cytotoxic and antimicrobial effects, specific and detailed biological studies on 6-Bromobenzo[c] researchgate.netnih.govresearchgate.netoxadiazole 1-oxide are not widely reported in the reviewed literature. General studies on benzofuroxan derivatives have shown that substitutions on the benzene ring are critical for their pharmacological profiles. For instance, various derivatives have been investigated for their antitrypanosomal activity and as inhibitors of enzymes relevant to cancer therapy. mdpi.com However, further research is required to specifically elucidate the biological potential of the 6-bromo isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIKAFHUTPGNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NO[N+](=C2C=C1Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide and Analogous Benzo C 1 2 3 Oxadiazole 1 Oxides

General Synthetic Routes to the Benzofuroxan (B160326) Core

The construction of the benzofuroxan (benzo[c] researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide) core is typically achieved through oxidative routes. One common method involves the intramolecular cyclization of 1-azido-2-nitrobenzenes, which can be triggered either thermally or photochemically, leading to the decomposition of the azide (B81097) group and subsequent ring formation. Another significant pathway is the oxidative cyclization of 2-nitroanilines, which serves as a versatile and widely used method for synthesizing a range of benzofuroxan derivatives. Additionally, the oxidative cyclization of N-hydroxy-2-nitroanilines in the presence of reagents like picryl chloride provides an alternative and safer route, avoiding the use of potentially hazardous azide precursors. These foundational methods are crucial for accessing the fundamental benzofuroxan structure, upon which further functionalization can be performed.

Targeted Synthesis of Halogenated Benzo[c]researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide Derivatives

The introduction of halogen atoms, such as bromine, onto the benzofuroxan scaffold is of significant interest for modifying the electronic properties and reactivity of the molecule. This can be achieved either by starting with appropriately substituted precursors or by direct functionalization of the pre-formed benzofuroxan ring.

Approaches from Substituted 2-Nitroanilines

A primary strategy for the synthesis of halogenated benzofuroxans, including the 6-bromo derivative, is the use of correspondingly substituted 2-nitroanilines as starting materials. For instance, the synthesis of 6-Bromobenzo[c] researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide can be accomplished by the oxidative cyclization of 4-bromo-2-nitroaniline (B116644). This precursor-based approach allows for precise control over the position of the halogen substituent on the final benzofuroxan ring. The reaction typically proceeds by treating the substituted 2-nitroaniline (B44862) with an oxidizing agent, which facilitates the intramolecular cyclization to form the desired halogenated product.

Oxidative Cyclization Strategies

Oxidative cyclization is a cornerstone in the synthesis of benzofuroxans and their halogenated analogs. This method generally involves the oxidation of a suitable precursor, most commonly a substituted 2-nitroaniline, to induce ring closure. Various oxidizing agents can be employed to effect this transformation, with the choice of reagent often influencing the reaction conditions and yield. This strategy is not only effective for the synthesis of the parent benzofuroxan but is also readily adaptable for the preparation of a wide array of substituted derivatives, including those bearing halogen atoms. The robustness of this method makes it a preferred route for accessing diverse benzofuroxan structures.

Direct Bromination and Functionalization of Benzo[c]researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide

An alternative approach to obtaining halogenated benzofuroxans is through the direct electrophilic bromination of the parent Benzo[c] researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide. This method involves treating the benzofuroxan ring with a brominating agent. The regioselectivity of the bromination is influenced by the electronic nature of the benzofuroxan ring system. While this method can be effective, it may sometimes lead to a mixture of isomers, requiring subsequent separation and purification steps. The precise conditions, including the choice of brominating agent and solvent, are critical for controlling the outcome of the reaction and maximizing the yield of the desired isomer, such as 6-Bromobenzo[c] researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide.

Advanced Synthetic Techniques and Methodological Enhancements

In recent years, advancements in synthetic organic chemistry have led to the development of more efficient and sustainable methods for the synthesis of complex heterocyclic compounds, including benzofuroxans. These advanced techniques often focus on improving reaction efficiency, reducing waste, and enabling better control over the synthetic process. Such methodologies are increasingly being applied to the synthesis of functionalized benzofuroxan derivatives.

Continuous Process Development

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing. researchgate.netnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling up of production. beilstein-journals.orgresearchgate.net The application of continuous flow technology to the synthesis of benzofuroxans and their derivatives is an area of growing interest. beilstein-journals.orgnih.govnih.gov

A continuous flow process for synthesizing these compounds could involve the sequential execution of the necessary reaction steps, such as nitration, reduction, and cyclization, within a series of interconnected reactors. researchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time at each stage of the synthesis. The development of such a continuous process for the production of 6-Bromobenzo[c] researchgate.netbeilstein-journals.orgallfordrugs.comoxadiazole 1-oxide could lead to a more efficient, safer, and scalable manufacturing process compared to conventional batch methods.

Green Chemistry Principles in Benzofuroxan Synthesis

The application of green chemistry principles to the synthesis of benzofuroxans and related heterocycles aims to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, and the development of solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. For related heterocyclic systems like benzoxazoles and benzofurans, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govscienceandtechnology.com.vn For example, the synthesis of benzofuran (B130515)–oxadiazole derivatives using microwave assistance was completed in 60 seconds with yields of 69-94%, whereas conventional methods required 24 hours to achieve lower yields of 36-80%. nih.gov Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative that can enhance reaction rates and yields. nih.gov

Solvent-free, or solid-state, reactions represent another cornerstone of green synthesis. By eliminating the solvent, this approach reduces waste, cost, and the hazards associated with volatile organic compounds. The condensation reaction to form 2,5-disubstituted benzoxazoles has been successfully performed under solvent-free microwave conditions using iodine as an oxidant, achieving good to excellent yields (67-90%). scienceandtechnology.com.vn These examples from closely related oxadiazole and benzofuran structures highlight the significant potential of applying green methodologies to the synthesis of benzofuroxans.

Comparison of Conventional vs. Green Synthetic Methods for Analogous Heterocycles
HeterocycleMethodReaction TimeYield (%)Reference
Benzofuran–oxadiazoleConventional Heating24 hours36-80 nih.gov
Benzofuran–oxadiazoleMicrowave-Assisted60 seconds69-94 nih.gov
Benzofuran–oxadiazoleUltrasound-Assisted30 minutes60-86 nih.gov
BenzoxazoleConventional HeatingSeveral hoursModerate scienceandtechnology.com.vn
BenzoxazoleMicrowave (Solvent-Free)Short67-90 scienceandtechnology.com.vn

Catalyst-Mediated Reactions

Catalysis is a fundamental principle of green chemistry, offering pathways to more efficient and selective chemical transformations. While specific catalyst-mediated reactions for the synthesis of 6-Bromobenzo[c] nih.govdtu.dkrsc.orgoxadiazole 1-oxide are not widely reported, the synthesis of analogous benzofuran and oxadiazole systems is rich with catalytic methods. These approaches often use transition metals to facilitate bond formation and cyclization, providing a framework for potential application in benzofuroxan synthesis.

Palladium and Copper Catalysis: Palladium-catalyzed reactions are workhorses in heterocyclic synthesis. One-pot syntheses of benzofurans have been achieved via palladium-catalyzed enolate arylation with o-bromophenols and Sonogashira coupling of o-iodoanisoles with terminal alkynes followed by cyclization. dtu.dk Copper catalysts are also employed, often in conjunction with palladium, for cross-coupling reactions. organic-chemistry.org

Ruthenium and Nickel Catalysis: Ruthenium catalysts have been effectively used for the isomerization and ring-closing metathesis of substituted allyloxybenzenes to form benzofurans. organic-chemistry.org More recently, nickel-catalyzed intramolecular nucleophilic additions have provided a versatile and cost-effective route to substituted 3-aryl benzofurans. thieme.de

Metal-Free and Iodine-Based Catalysis: In a move towards more sustainable catalytic systems, metal-free approaches are gaining traction. Graphene oxide (GO), an inexpensive and environmentally benign carbocatalyst, has been used for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. frontiersin.org Additionally, hypervalent iodine reagents have been utilized to mediate the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization using a catalytic amount of (diacetoxyiodo)benzene (B116549) is another notable example. organic-chemistry.orgnih.gov

These diverse catalytic strategies, particularly those involving oxidation and cyclization, provide a fertile ground for developing novel, efficient, and greener synthetic routes to 6-Bromobenzo[c] nih.govdtu.dkrsc.orgoxadiazole 1-oxide and other substituted benzofuroxans.

Catalysts Used in the Synthesis of Analogous Benzofuran and Oxadiazole Systems
Catalyst TypeCatalyst ExampleReaction TypeTarget HeterocycleReference
PalladiumPdCl₂(PPh₃)₂, Pd(OAc)₂Cross-Coupling, CyclizationBenzofuran dtu.dk
NickelNi(cod)₂Intramolecular Nucleophilic AdditionBenzofuran thieme.de
RutheniumGrubbs' CatalystIsomerization, MetathesisBenzofuran organic-chemistry.org
Iodine(III)PhI(OAc)₂Oxidative CyclizationBenzofuran organic-chemistry.orgnih.gov
Metal-Free CarbocatalystGraphene Oxide (GO)Cyclodehydration/Oxidation1,2,4-Oxadiazole frontiersin.org

Reactivity and Reaction Mechanisms of 6 Bromobenzo C 1 2 3 Oxadiazole 1 Oxide and Benzo C 1 2 3 Oxadiazole 1 Oxides

Ring-Opening and Rearrangement Pathways of the Furoxan Moiety

The furoxan ring in benzofuroxans is known to undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often initiated by thermal or photochemical stimuli, or by interaction with other chemical reagents. For instance, the alkylation of benzofuroxan (B160326) can lead to an interesting isomerization where the initial N-alkylated derivative undergoes ring opening, followed by a new ring closure to form a benzimidazole (B57391) derivative. clockss.org

Some benzofuroxans with specific substituents can spontaneously rearrange. For example, 4-acetyl- or 4-formylbenzofuroxans have been observed to rearrange into anthranils. clockss.org Similarly, nitrosation of 5-dimethylaminobenzofuroxan results in a spontaneous rearrangement of the intermediate to form 7-nitro-4-dimethylaminobenzofurazan. clockss.org These heterocyclic rearrangements highlight the dynamic nature of the benzofuroxan ring system. clockss.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Benzofuroxans

Halogenated benzofuroxans, such as 6-Bromobenzo[c] portlandpress.comnih.govnih.govoxadiazole 1-oxide, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the furoxan ring, which activates the benzene (B151609) ring towards nucleophilic attack. chemistrysteps.comlibretexts.org The presence of a halogen atom provides a good leaving group, facilitating the substitution.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com The rate of these reactions is influenced by the nature of the halogen, with more electronegative halogens generally being better leaving groups in this context. chemistrysteps.com

The position of the bromine atom on the benzofuroxan ring significantly influences the regioselectivity of SNAr reactions. The electron-withdrawing furoxan ring, along with other substituents, directs the incoming nucleophile to specific positions on the aromatic ring. Quantum-chemical computations have been used to predict the most likely sites for nucleophilic attack. nih.gov For instance, in 7-chloro-4,6-dinitrobenzofuroxan, the C-5 carbon atom is kinetically disfavored for attack, while reactions at the exocyclic amino group lead to more thermodynamically stable products. nih.gov

The electronic effects of the substituents play a crucial role in determining the reaction's outcome. Strong electron-withdrawing groups, such as a nitro group, ortho or para to the halogen, enhance the reactivity of the aryl halide towards nucleophilic substitution by stabilizing the Meisenheimer complex. chemistrysteps.comlibretexts.org

Redox Chemistry and Oxidative Reactivity

Benzofuroxans exhibit notable redox properties and can act as oxidizing agents. nih.gov This reactivity is central to their interactions with biological molecules and their mechanisms of action in various biological systems.

Benzofuroxans are known to react with thiol-containing compounds, such as cysteine residues in proteins. nih.gov This reaction involves the oxidation of the thiol group. The mechanism is proposed to proceed through the formation of an adduct between the thiol and the benzofuroxan. nih.gov The fate of this adduct depends on the steric environment. In the active site of some enzymes, where steric hindrance may prevent the formation of a disulfide bond, the adduct may react with water to form a sulfenic acid. nih.gov

This reactivity with thiols allows benzofuroxans to be used as probes to study the active sites of enzymes. portlandpress.com The reaction can lead to the formation of o-benzoquinone dioxime, and the course of the reaction can provide insights into the disposition of nucleophilic and acid-base groups within the enzyme's active center. portlandpress.com The reaction of benzofuroxan with an active site can result in either thiol oxidation or a substitution reaction, depending on the specific enzyme and the conditions. portlandpress.com

Heterocycle Expansion Reactions with Nucleophiles

Benzofuroxans can undergo heterocycle expansion reactions when treated with certain nucleophiles. These reactions lead to the formation of larger heterocyclic systems, demonstrating the synthetic versatility of the benzofuroxan scaffold.

A notable example of heterocycle expansion is the reaction of benzofuroxans with phenolate (B1203915) anions to yield phenazine (B1670421) N5,N10-dioxides. scielo.br This transformation occurs through an attack of the phenolate carbanion on one of the nitrogen atoms of the furoxan ring. scielo.br The well-known tautomerism of benzofuroxans plays a role in the formation of isomeric products. scielo.br The electronic characteristics of the substituents on the benzofuroxan ring can influence the isomeric ratio of the resulting phenazine N5,N10-dioxides. scielo.br

Mechanisms of Nitric Oxide (NO) Release from Benzofuroxan Structures

The release of nitric oxide (NO) from benzofuroxan structures, also known as benzo[c] researchgate.netnih.govmdpi.comoxadiazole 1-oxides, is a critical aspect of their biological activity. While the precise mechanisms are complex and can be influenced by the specific molecular structure and the biological environment, a central theme is the interaction with endogenous thiols. nih.gov Furoxans are generally stable compounds but act as thiophilic electrophiles, a reactivity that is believed to underlie their biological effects. nih.gov

The most widely accepted mechanism for NO release from furoxans is dependent on the presence of thiol-containing molecules. mdpi.comnih.govrsc.org This bioactivation is a key step in the generation of biologically active NO. The decomposition of furoxan-aspirin hybrids to produce NO is notably catalyzed by endogenous agents. nih.gov

Research has indicated that the release of NO from these structures is significantly accelerated by plasma, albumin, glutathione (B108866) (GSH), and ascorbate (B8700270). nih.gov In particular, the synergistic effect of intracellular concentrations of GSH and ascorbate greatly enhances NO generation. nih.gov This suggests that the intracellular environment is highly conducive to the NO-releasing action of benzofuroxans.

Two potential radical mechanisms for NO release from benzofuroxan have been proposed. One proposed mechanism involves a four-step process initiated by the attack of a sulfanyl (B85325) radical on a carbon atom of the benzofuroxan ring. researchgate.net Beyond the release of nitric oxide (NO•), it has been suggested that these heterocyclic compounds can also produce its redox forms, nitroxyl (B88944) (HNO) and the nitrosonium ion (NO+). mdpi.com

The process of NO release is not always directly correlated with the consumption of the thiol. A proposed mechanism for the reaction of a furoxan with cysteine suggests that the thiol can be regenerated after the initial opening of the furoxan ring. nih.gov This highlights the complexity of the interaction and the potential for catalytic cycling of the thiol in the process of NO donation.

The environment plays a crucial role in the stability and NO-releasing capacity of furoxans. For instance, conjugation of furoxans to polyethylene (B3416737) glycol (PEG) has been shown to slow down their decomposition in physiological buffer. rsc.org This indicates that macromolecular carriers can modulate the rate of NO release.

Table 1: Factors Influencing Nitric Oxide (NO) Release from Benzofuroxan Structures

FactorDescriptionImpact on NO ReleaseReferences
Thiols Endogenous molecules containing a sulfhydryl (-SH) group, such as glutathione (GSH) and cysteine.Essential for the bioactivation and release of NO. The reaction is thiol-dependent. nih.govmdpi.comnih.govrsc.org
Plasma and Plasma Components Biological fluids and their constituents, including albumin.Accelerate the release of NO from furoxan derivatives. nih.gov
Ascorbate (Vitamin C) An endogenous antioxidant.Acts synergistically with glutathione to greatly enhance NO generation. nih.gov
Cellular Environment The intracellular milieu, rich in thiols and other reducing agents.Provides a favorable environment for the decomposition of furoxans and subsequent NO release. nih.govrsc.org
Structural Modifications Chemical modifications to the furoxan molecule, such as conjugation to polymers like PEG.Can modulate the rate of decomposition and NO release, potentially offering a way to control the release kinetics. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of Benzo C 1 2 3 Oxadiazole 1 Oxides

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a paramount technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide, crystallographic studies have revealed complex structural behavior.

At room temperature, the compound is isomorphous with its chloro-analogue, 5-chlorobenzofuroxan. researchgate.netresearchgate.net The crystal structure is disordered, comprising a major component of the 5-bromo isomer and a minor component of the 6-bromo isomer co-existing at the same crystal site. researchgate.netresearchgate.net This disorder indicates a statistical distribution of the bromine atom over the two possible positions on the benzene (B151609) ring portion of the molecule within the crystal lattice.

Furthermore, 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide exhibits polymorphism, the ability to exist in more than one crystal form. Upon cooling, it undergoes a phase transition. At low temperatures, it transforms into a second polymorph which features a unit cell twice as large as the room-temperature form, though it maintains an essentially identical molecular packing arrangement. mdpi.comresearchgate.netnih.gov The molecules are organized in ribbons in a head-to-tail fashion, with these ribbons forming approximate planar layers. mdpi.com

Table 1: Summary of Crystallographic Findings for 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide

Temperature Crystal Form Key Features
Room Temperature Polymorph I Disordered structure; major 5-bromo and minor 6-bromo isomers co-exist at the same site. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. For benzofuroxan (B160326) derivatives, NMR spectra can be complex due to the dynamic processes occurring in solution. Room temperature NMR spectra are often characterized by broadened signals, which is indicative of a fast chemical exchange process. mdpi.com This phenomenon is directly related to the N-oxide tautomerism inherent to the benzofuroxan ring system.

The benzofuroxan ring system exists as a dynamic equilibrium between two non-symmetric tautomeric forms: the N-1-oxide and the N-3-oxide. mdpi.comrsc.org This intramolecular rearrangement is a rapid process at room temperature, proceeding through a transient, open-ring 1,2-dinitrosoarene intermediate. rsc.orgrsc.org

A detailed investigation into the tautomerism of 5-halobenzofuroxans, including the 6-bromo derivative, was conducted using proton magnetic resonance (PMR). researchgate.netjst.go.jp By analyzing the NMR line shape, the rate of the intramolecular rearrangement between the tautomers was calculated. This study determined the activation parameters for the dynamic equilibrium, providing quantitative insight into the energy barrier of the process. researchgate.netjst.go.jp

Table 2: Activation Parameters for Tautomeric Rearrangement

Parameter Value
Activation Enthalpy (ΔH‡) 5–24 kcal/mol
Activation Entropy (ΔS‡) -34 to +33 cal/deg·mol

Data from a study on 5-halobenzofuroxans, including the bromo derivative. researchgate.netjst.go.jp

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide is C₆H₃BrN₂O₂, corresponding to a molecular weight of approximately 215.0 g/mol . ichemical.com

While a detailed experimental mass spectrum and fragmentation analysis for this specific compound are not available in the cited literature, studies on related 1,2,5-oxadiazole N-oxides indicate that the molecular ion is typically observed. The fragmentation pathways are highly dependent on the substituents attached to the ring system.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, is employed to investigate the photophysical properties of molecules, which are dictated by their electronic structure. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). Detailed experimental data regarding the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide have not been reported in the reviewed sources.

The luminescence behavior, including fluorescence or phosphorescence, and the corresponding quantum yield are key metrics of a molecule's ability to emit light after absorbing it. Although benzofuroxan derivatives are of interest for their electronic properties, specific experimental data on the luminescence and quantum yield of 6-Bromobenzo[c] researchgate.netresearchgate.netacs.orgoxadiazole 1-oxide could not be located in the surveyed literature. mdpi.comresearchgate.net

An in-depth analysis of the computational and theoretical investigations surrounding 6-Bromobenzo[c] nih.govnih.govacs.orgoxadiazole 1-oxide, also known as 6-Bromobenzofuroxan, reveals a landscape rich in advanced chemical modeling techniques. These studies are pivotal in understanding the molecule's electronic properties, reactivity, and potential as a building block for materials with specific functionalities. This article delves into the core computational methods applied to this compound and its structural analogs, adhering to a focused exploration of its theoretical chemistry.

Chemical Applications and Functional Materials Derived from Benzo C 1 2 3 Oxadiazole 1 Oxides

Benzo[c]nih.govresearchgate.netnih.govoxadiazole 1-oxides as Key Building Blocks in Heterocyclic Synthesis

The benzofuroxan (B160326) framework, including its 6-bromo derivative, is a valuable precursor in the field of heterocyclic synthesis. nih.gov The electron-deficient nature of the aromatic ring, enhanced by the furoxan moiety, makes these compounds susceptible to nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Synthesis of Nitrogen-Containing Fused Ring Systems

Halogenated benzofuroxans, such as 6-Bromobenzo[c] nih.govresearchgate.netnih.govoxadiazole 1-oxide, are particularly useful for synthesizing nitrogen-containing fused ring systems. The bromine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For instance, reactions between halogenated dinitrobenzofuroxans and amino-heterocycles like 2-aminothiazole (B372263) proceed under mild conditions to yield novel hybrid heterocyclic systems. mdpi.com This reactivity allows for the fusion of the benzofuroxan core with other rings, such as thiazole, pyridine, or benzothiazole, creating compounds with extended π-systems and potential for diverse applications. nih.govmdpi.com The reaction of 7-chloro-4,6-dinitrobenzofuroxan with 2-aminothiazole, for example, produces 4,6-dinitro-7-(thiazol-2-ylamino)benzo[c] nih.govresearchgate.netnih.govoxadiazole 1-oxide, demonstrating a key synthetic strategy that is directly applicable to bromo-substituted analogues. mdpi.com

Development of High Energy Density Materials (HEDMs)

The benzofuroxan fused ring structure has garnered significant attention in the field of high energy density materials (HEDMs) due to its favorable combination of high density, good stability, and positive oxygen balance. bohrium.comresearchgate.netresearchgate.net The inherent properties of the furoxan ring, which contains an N-oxide bond often referred to as a "latent nitro," contribute to the high enthalpy of formation and energetic performance of its derivatives. amazonaws.comnih.gov

Design Principles for Enhanced Performance Characteristics

The design of advanced HEDMs based on the benzofuroxan scaffold focuses on several key principles to enhance performance. A primary strategy involves the introduction of explosophoric groups, such as nitro (–NO₂) moieties, onto the benzofuroxan ring. bohrium.comresearchgate.net The successive addition of these groups significantly increases the density and detonation properties of the resulting compounds.

Below is a table comparing the properties of several benzofuroxan-based energetic materials, illustrating these design principles.

Compound NameDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
4,6-Dinitrobenzofuroxan (DNBF)1.76~8,300~30.0
5,6-Dinitrobenzofuroxan (5,6-DNBF)1.88Not ReportedNot Reported
DHDNBF1.91Not ReportedNot Reported
Hydrazinium Salt of DHDNBF1.868,83734.1

Data compiled from multiple sources for illustrative purposes. bohrium.combibliotekanauki.pl

Advanced Materials for Optoelectronic and Photonic Applications

Derivatives of benzofuroxan are being explored for their potential in optoelectronic and photonic applications. The electronic structure of the benzofuroxan core, characterized by a high electron affinity, allows for the development of materials with tunable optical and electronic properties.

Tuning Optical Properties through Structural Modification

The optical properties of materials derived from the benzofuroxan scaffold can be precisely tuned through structural modification. The absorption and emission wavelengths are dictated by the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Attaching electron-donating or electron-withdrawing substituents to the benzofuroxan ring alters these energy levels, thereby changing the material's color and fluorescence characteristics.

For example, in related heterocyclic systems, the introduction of a strong electron-withdrawing nitro group can cause a significant bathochromic (red) shift in the absorption spectrum. nih.govnih.gov Conversely, attaching electron-donating groups can induce a hypsochromic (blue) shift. In some hybrid structures, such as those combining benzofuroxan with aminothiazole, the electronic transitions gain a pronounced charge-transfer character, where the HOMO is localized on one part of the molecule and the LUMO on the other, leading to longer absorption wavelengths. mdpi.com This ability to engineer the HOMO-LUMO gap through chemical synthesis allows for the rational design of materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.net

Utilization as Chemical Probes and Reagents in Organic and Biological Research

The inherent reactivity of the benzofuroxan ring system makes its derivatives useful as chemical probes and reagents. The electrophilic character of the molecule allows it to react with various nucleophiles, a property that can be exploited to detect or quantify specific biological molecules or to mediate chemical transformations. researchgate.net

Benzofuroxan derivatives are known to be NO-releasing prodrugs, a function tied to their reaction with biological thiols. nih.gov This reactivity forms the basis of their use as probes for studying nitric oxide signaling pathways. Furthermore, the electrochemical properties of benzofuroxan N-oxides have been studied, showing that they undergo well-defined reduction processes. psu.edu This electrochemical behavior can be harnessed in the design of electrochemical sensors or probes for studying redox processes in biological systems. The 6-bromo substituent provides a reactive handle for covalently attaching the benzofuroxan core to other molecules, such as biomolecules or surfaces, to create targeted probes or functionalized materials.

Specific Reactivity towards Biological Thiols

General principles of thiol chemistry suggest that the electron-deficient aromatic ring of the benzofuroxan system would be susceptible to nucleophilic attack by the sulfhydryl group of thiols. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, potentially forming a Meisenheimer-like intermediate before yielding the final substitution product. The bromine atom at the 6-position, being an electron-withdrawing group, is expected to influence the electrophilicity of the aromatic ring and thus modulate its reactivity towards thiols. However, without specific experimental data, any discussion on the precise reaction pathways, kinetics, and the nature of the resulting adducts would be speculative.

Due to the absence of specific research data on the interaction between 6-Bromobenzo[c] nih.govnih.govsigmaaldrich.comoxadiazole 1-oxide and biological thiols, a data table summarizing research findings cannot be provided.

Mechanistic Studies of Molecular Interactions in Biological Systems Non Clinical Focus

Elucidation of Enzyme Inhibition Mechanisms by Benzo[c]mdpi.comnih.govnih.govoxadiazole 1-oxides

Benzofuroxan (B160326) derivatives have been identified as inhibitors of several enzymes, with a notable focus on aldose reductase. The mechanism of inhibition often involves specific interactions with the enzyme's active site, leading to a modulation of its catalytic function.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The overactivity of this enzyme is implicated in the pathogenesis of diabetic complications. Certain benzofuroxan derivatives have been designed and synthesized as inhibitors of ALR2. These compounds are proposed to interact with the anion-binding site of the ALR2 active site.

One such derivative, 5(6)-(benzo[d]thiazol-2-ylmethoxy)benzofuroxane (BF-5m), has been shown to be an effective ALR2 inhibitor. Studies on isolated rat hearts perfused with high glucose demonstrated that BF-5m could mitigate the detrimental effects of high glucose, such as the prolongation of the cardiac QT interval and increased coronary perfusion pressure. This cardioprotective effect is attributed to its inhibition of ALR2 activity, which in turn reduces the accumulation of sorbitol and subsequent oxidative stress. The inhibitory action of these benzofuroxane derivatives at the active site of ALR2 underscores their potential as therapeutic agents for diabetic complications.

Table 1: Inhibitory Activity of Selected Benzofuroxan Derivatives against Aldose Reductase (ALR2)

Compound IC₅₀ (µM) against ALR2 Reference
5(6)-(benzo[d]thiazol-2-ylmethoxy)benzofuroxane (BF-5m) Not explicitly stated in provided text, but shown to be effective at concentrations of 0.01 µM, 0.05 µM, and 0.1 µM in reducing high-glucose-induced cardiac effects. youtube.com
Benzyloxy derivative 5a 0.99 ± 0.02 nih.gov

Chemical Interactions with Cellular Macromolecules (e.g., DNA damage mechanisms)

The interaction of benzofuroxan derivatives with cellular macromolecules, particularly DNA, is a significant area of research, especially in the context of their antitumor properties. The prevailing mechanism of action involves the induction of DNA damage.

The antitumor effect of many benzofuroxan derivatives is attributed to their capacity to inhibit DNA synthesis and induce both single- and double-strand breaks in the DNA structure. nih.gov This DNA-damaging capability is closely linked to the generation of reactive oxygen species (ROS) and the release of nitric oxide (NO), a known property of the benzofuroxan scaffold. nih.gov

The presence of electron-withdrawing groups, such as nitro groups, on the benzofuroxan core has been shown to enhance cytotoxicity. nih.gov This suggests that the electrophilic nature of the benzofuroxan ring system plays a crucial role in its biological activity. The generation of ROS can lead to oxidative stress within the cell, and these reactive species can directly attack the DNA backbone and bases, leading to strand breaks. Specifically, ROS can cause oxidative damage to guanine (B1146940) bases, one of the most susceptible nucleobases to oxidation. nih.gov This can result in the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG), which can lead to mutations if not repaired. nih.gov

Furthermore, the release of NO from benzofuroxan derivatives can also contribute to DNA damage. NO and its derivatives, such as peroxynitrite, can cause deamination of DNA bases and induce strand breaks. ucdavis.edu While direct intercalation into the DNA helix is a common mechanism for some planar aromatic compounds, the primary mechanism for DNA damage by benzofuroxans appears to be mediated by the chemical reactivity of the ROS and NO they generate.

Structure-Activity Relationship (SAR) Studies for Specific Chemical Interactions (e.g., antitubercular activity at the molecular level, not therapeutic outcome)

Structure-activity relationship (SAR) studies of benzofuroxan derivatives have been instrumental in identifying the key molecular features responsible for their antitubercular activity. These studies focus on the correlation between the chemical structure of the compounds and their inhibitory effects on Mycobacterium tuberculosis at a molecular level, often by determining the minimum inhibitory concentration (MIC) against various strains.

Initial studies on the mechanism of action of benzofuroxan derivatives against M. tuberculosis suggest that they may target translation. nih.gov A series of novel N-oxide-containing heterocycles, including benzofuroxan derivatives, have been synthesized and evaluated for their in vitro antitubercular potential. These studies have revealed that modifications to the substituents on the benzofuroxan ring system can significantly impact their potency.

For instance, the compound 6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] mdpi.comnih.govnih.govoxadiazole 1-N-oxide (a benzofuroxan derivative) demonstrated remarkable potency, with MIC₉₀ values below 0.28 μM against all multidrug-resistant (MDR) strains of M. tuberculosis evaluated. nih.gov This suggests a mechanism of action that may differ from or overcome the resistance mechanisms to existing drugs. nih.gov The potent activity of this and other derivatives against both drug-sensitive and drug-resistant strains highlights the potential of the benzofuroxan scaffold in developing new antitubercular agents. nih.govetsu.edu

**Table 2: In Vitro Antitubercular Activity of Selected Benzofuroxan Derivatives against *Mycobacterium tuberculosis***

Compound Strain MIC₉₀ (µM) Reference
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] mdpi.comnih.govnih.govoxadiazole 1-N-oxide (5b) M. tuberculosis H37Rv < 0.28 nih.gov
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] mdpi.comnih.govnih.govoxadiazole 1-N-oxide (5b) MDR Strain 1 < 0.28 nih.gov
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c] mdpi.comnih.govnih.govoxadiazole 1-N-oxide (5b) MDR Strain 2 < 0.28 nih.gov
Benzofuroxan derivative 5n M. tuberculosis H37Rv 0.09 ± 0.04 mdpi.com
Benzofuroxan derivative 5n MDR Strain CF48 22.38 ± 9.37 mdpi.com

These SAR studies are crucial for the rational design of more effective benzofuroxan-based antitubercular agents by optimizing their interaction with their molecular targets within the mycobacterium.

Q & A

Basic: What structural features of 6-bromobenzo[c][1,2,5]oxadiazole 1-oxide contribute to its mutagenic potential?

The mutagenicity of this compound is linked to its aromatic N-oxide substructure, which acts as a DNA-reactive alert. Computational structure–activity relationship (SAR) fingerprint analyses identified this subclass as mutagenic based on multiple positive examples in Salmonella typhimurium TA98 ± S9 assays. The bromine substituent may enhance electrophilicity, facilitating DNA adduct formation. Researchers should prioritize mutagenicity screening (e.g., Ames tests) for derivatives of this scaffold .

Basic: How can researchers validate the mutagenicity of this compound derivatives?

A tiered approach is recommended:

In silico screening : Use expert-rule-based models (e.g., Leadscope’s SAR platform) to flag aromatic N-oxide substructures .

In vitro assays : Conduct Ames tests with S. typhimurium TA98 ± metabolic activation (S9 mix) to confirm mutagenicity. For example, Gabay et al. (2019) identified benzo[c][1,2,5]oxadiazole 1-oxide derivatives as mutagenic in this system .

Structural comparisons : Contrast results with non-mutagenic N-oxides (e.g., furoxans) to isolate critical structural alerts .

Advanced: How do conflicting data on mutagenicity among aromatic N-oxides inform SAR refinement for this compound?

While benzo[c][1,2,5]oxadiazole 1-oxide derivatives show consistent mutagenicity, other N-oxides (e.g., furoxans) lack activity. To resolve this:

  • SAR fingerprinting : Analyze substructure prevalence in mutagenic vs. non-mutagenic databases. For example, the benzo[c][1,2,5]oxadiazole 1-oxide subclass had ≥8 positive examples, whereas furoxans lacked sufficient evidence .
  • Computational modeling : Use DFT to compare electronic profiles (e.g., dipole moments, hyperpolarizability) and identify reactive intermediates .
  • Experimental validation : Introduce blocking groups (e.g., steric hindrance) to test mutagenicity reduction .

Advanced: What synthetic strategies optimize this compound for heterocyclic ring construction?

The compound serves as a precursor in multi-step syntheses. For example:

  • Quinoxaline glyoxylate synthesis : React with acetyl/benzoylpyruvate under controlled conditions (e.g., THF, 0°C to rt) to form heterocyclic rings. Key steps include cyclization and oxidation (Scheme 84, ) .
  • Halogen substitution : Replace bromine via nucleophilic substitution (e.g., using NaN₃ or amines) to diversify functionality. Monitor reaction progress via TLC (hexane:EtOAc 2:1) .

Advanced: How can computational methods predict the sensitivity of this compound in energetic materials?

  • Thermodynamic properties : Calculate heats of formation (HOF) and vibrational frequencies using DFT. While absolute HOF values may be unreliable, trends correlate with functional group substitutions (e.g., nitro groups increase sensitivity) .
  • Sensitivity models : Apply empirical rules (e.g., T+struc = 1.0 for amino-substituted nitroheteroarenes) to assess impact on detonation velocity or stability .

Advanced: What experimental designs address contradictory mutagenicity data in structurally similar N-oxides?

  • Comparative SAR analysis : Screen libraries of benzo[c][1,2,5]oxadiazole 1-oxide and furoxan derivatives under identical conditions (e.g., TA98 ± S9) .
  • Metabolic profiling : Use liver microsomes to identify bioactivation pathways (e.g., cytochrome P450-mediated oxidation) unique to mutagenic subclasses.
  • Electron-density mapping : Employ X-ray crystallography or DFT to compare electron-deficient regions, which may dictate DNA adduct formation .

Advanced: How do substituents on the benzo[c][1,2,5]oxadiazole 1-oxide core influence biological activity?

  • Bromine vs. other halogens : Bromine’s electronegativity and steric bulk may enhance DNA intercalation or enzyme inhibition. Compare with chloro/fluoro analogs in cytotoxicity assays.
  • Polar groups : Introduce -OH or -NH₂ to modulate solubility and target binding. For example, 4-hydroxyl derivatives showed reduced mutagenicity in SAR studies .
  • Hybrid scaffolds : Fuse with pyrrolopyrazine or dibenzooxazepine cores to explore dual pharmacological activities (e.g., anticancer or antiviral effects) .

Advanced: What methodologies reconcile discrepancies between in silico predictions and experimental mutagenicity data?

  • Data augmentation : Expand proprietary and public datasets to refine SAR fingerprints. Leadscope’s model incorporated 33–39 positive examples to validate benzo[c][1,2,5]oxadiazole 1-oxide alerts .
  • False-negative analysis : Investigate compounds predicted as non-mutagenic but showing activity in vitro. Adjust weightings for substructure matches (e.g., nitro groups vs. N-oxides) .
  • Cross-validation : Use leave-one-out (LOO) methods to assess model robustness for rare subclasses (e.g., 2,7-naphthyridine 2-oxides with only 2 positive cases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.